molecular formula C13H11N3O B021364 2-(4-Aminophenyl)-1,3-benzoxazol-6-amine CAS No. 16363-53-4

2-(4-Aminophenyl)-1,3-benzoxazol-6-amine

Cat. No.: B021364
CAS No.: 16363-53-4
M. Wt: 225.25 g/mol
InChI Key: IBKFNGCWUPNUHY-UHFFFAOYSA-N
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Description

2-(4-Aminophenyl)-1,3-benzoxazol-6-amine, also known as this compound, is a useful research compound. Its molecular formula is C13H11N3O and its molecular weight is 225.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-(4-aminophenyl)-1,3-benzoxazol-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3O/c14-9-3-1-8(2-4-9)13-16-11-6-5-10(15)7-12(11)17-13/h1-7H,14-15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBKFNGCWUPNUHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC3=C(O2)C=C(C=C3)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70337471
Record name 2-(4-Aminophenyl)-1,3-benzoxazol-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70337471
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16363-53-4
Record name 2-(4-Aminophenyl)-1,3-benzoxazol-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70337471
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What makes 2-(4-Aminophenyl)-1,3-benzoxazol-6-amine a promising component in photoconductive materials?

A1: While the provided research abstract doesn't delve into the specific properties of this compound, its inclusion in the synthesis of bisazo charge generation materials suggests its potential role in photoconductivity. Bisazo compounds are known for their light absorption properties and ability to generate charge carriers upon light exposure, which are crucial for photoconductivity. The presence of amine groups in this compound could contribute to its electron-donating ability, a key factor influencing charge transport in photoconductive materials. Further research is needed to explore the specific electronic properties and charge transfer mechanisms associated with this compound in the context of bisazo photoconductors.

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